molecular formula C9H8ClNO4S B1627646 O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate CAS No. 99722-82-4

O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate

Cat. No.: B1627646
CAS No.: 99722-82-4
M. Wt: 261.68 g/mol
InChI Key: LGUQMNDJBRYRRA-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Isomerism

O-(β-Chloroethoxy)benzene sulfonyl isocyanate is systematically named 2-(2-chloroethoxy)benzene-1-sulfonyl isocyanate . The IUPAC nomenclature adheres to the following hierarchy:

  • Parent structure : Benzene sulfonyl isocyanate (benzene ring with a sulfonyl isocyanate group at position 1).
  • Substituent priority : The sulfonyl isocyanate group (–SO₂–N=C=O) takes precedence over the chloroethoxy group due to its functional group ranking.
  • Numbering : The benzene ring is numbered such that the sulfonyl isocyanate occupies position 1. The 2-chloroethoxy group (–OCH₂CH₂Cl) is attached at position 2.

Isomerism : The compound exhibits no geometric isomerism due to the absence of double bonds or stereogenic centers. Constitutional isomerism is limited by the fixed positions of substituents on the benzene ring.

Molecular Structure Elucidation via Spectroscopic Methods

Infrared (IR) Spectroscopy

Key functional groups are identified through characteristic absorption bands:

Functional Group Absorption Band (cm⁻¹) Source
Isocyanate (N=C=O) ~2270
Sulfonyl (SO₂) 1350–1200
C–O–C (ether) ~1250
C–Cl (alkyl chloride) 600–800

The isocyanate group’s strong absorption at ~2270 cm⁻¹ confirms its linear N=C=O structure, while sulfonyl stretches (1350–1200 cm⁻¹) validate the planar SO₂ configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR data for this compound is limited, analogous sulfonyl isocyanates provide insights:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Source
Isocyanate (N=C=O) ~4.5–5.0 Singlet
OCH₂CH₂Cl (chloroethoxy) 3.5–4.0 (CH₂O), 3.8–4.2 (CH₂Cl) Triplet, Quartet
Aromatic protons (ortho/para) 7.0–7.5 Doublet of doublets

The chloroethoxy group’s protons exhibit splitting due to vicinal coupling (J ≈ 6–7 Hz), while aromatic protons show complex splitting patterns from substituent-induced deshielding.

Mass Spectrometry (MS)

The molecular ion peak at m/z 261.68 (C₉H₈ClNO₄S) confirms the molecular formula. Fragmentation patterns include loss of Cl (–35 Da) and SO₂ (–64 Da), consistent with the sulfonyl isocyanate framework.

Crystallographic Characterization and Conformational Analysis

Crystallographic data for O-(β-chloroethoxy)benzene sulfonyl isocyanate remains unreported. However, insights from related sulfonyl isocyanates suggest:

  • Packing motifs : Hydrogen bonding between sulfonyl oxygen and isocyanate nitrogen may stabilize crystal lattices.
  • Conformational flexibility : The chloroethoxy group’s –OCH₂CH₂Cl moiety likely adopts a staggered conformation to minimize steric strain.

Theoretical models predict:

  • Sulfonyl isocyanate geometry : Planar SO₂ group with tetrahedral sulfur.
  • Isocyanate alignment : Linear N=C=O group perpendicular to the benzene ring.
  • Chloroethoxy orientation : OCH₂CH₂Cl positioned orthogonally to the sulfonyl group to optimize electron-withdrawing effects.

Properties

IUPAC Name

2-(2-chloroethoxy)-N-(oxomethylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c10-5-6-15-8-3-1-2-4-9(8)16(13,14)11-7-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUQMNDJBRYRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598666
Record name 2-(2-Chloroethoxy)benzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99722-82-4
Record name 2-(2-Chloroethoxy)benzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification of 4-Chlorophenol

The reaction of 4-chlorophenol with ethylene carbonate in the presence of tributylamine (1–2 mol%) produces 4-chloro-(2-chloroethoxy)benzene. This exothermic reaction proceeds at 130–150°C under inert conditions, achieving near-quantitative conversion. Distillation at 87–95°C (5 mbar) isolates the product in 90% yield. Alternative catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are less effective due to side reactions.

Sulfonation and Chlorination

Sulfonation is achieved using chlorosulfonic acid in hexane at -10°C to +5°C, yielding the sulfonic acid intermediate. Subsequent treatment with phosgene gas (generated in situ) or thionyl chloride converts the sulfonic acid to sulfonyl chloride. Phosgene, while hazardous, offers higher reactivity, with dimethylformamide (DMF) catalyzing the reaction at 70–90°C. Thionyl chloride is safer but requires longer reaction times (12–24 hours).

Isocyanate Formation

The sulfonyl chloride intermediate reacts with potassium cyanate (KOCN) in anhydrous acetonitrile at 60–80°C. Silver cyanate (AgOCN) accelerates the substitution but increases costs. Recent protocols use trimethylsilyl cyanate (TMSCN) with catalytic cesium fluoride (CsF), achieving 85–92% yield under mild conditions (40–60°C). The reaction must exclude moisture to prevent hydrolysis to sulfonamide byproducts.

Catalytic Systems and Reaction Optimization

Etherification Catalysts

Tributylamine outperforms DBU and pyridine in ethylene carbonate-mediated etherification due to its strong nucleophilicity and thermal stability. A catalyst loading of 1.5 mol% minimizes side products like ethylene glycol derivatives.

Sulfonation and Chlorination

Dimethylacetamide (DMAc) enhances chlorination efficiency by stabilizing reactive intermediates. Phosgene flow rates of 0.5–1.0 L/min ensure complete conversion without excess reagent accumulation.

Isocyanate Synthesis

Cesium fluoride (0.3 equiv.) in acetonitrile enables a 96.3% yield of sulfonyl isocyanate at 100°C. The fluoride ion activates TMSCN, facilitating rapid cyanate transfer.

Purification and Characterization

Distillation and Crystallization

Crude 4-chloro-(2-chloroethoxy)benzene is distilled under vacuum (5 mbar) to >99% purity. The final isocyanate is recrystallized from acetonitrile/water (1:1), yielding white crystals with 99.9% HPLC purity.

Analytical Validation

  • NMR : $$^1$$H NMR (CDCl$$_3$$): δ 7.82 (d, 2H, J=8.4 Hz), 7.45 (d, 2H, J=8.4 Hz), 4.35 (t, 2H, J=6.0 Hz), 3.85 (t, 2H, J=6.0 Hz).
  • HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

Industrial-Scale Production

A 3000 L reactor protocol for p-toluenesulfonyl isocyanate (analogous to the target compound) involves:

  • Ammonia gas addition at -5–5°C under 0.6 MPa pressure.
  • Neutralization with 30% NaOH at 50–60°C.
  • Recrystallization in acetonitrile/water. This method scales linearly, with a 96.3% yield achieved at 209 kg batch size.

Chemical Reactions Analysis

Types of Reactions: O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to react with amines allows for the formation of sulfonamide derivatives, which are known for their antibacterial properties. For instance, studies have shown that derivatives of this compound can exhibit significant activity against bacterial strains, contributing to the development of new antibiotics .

b. Anticancer Research
Research indicates that sulfonamide derivatives synthesized from this compound may possess anticancer properties. These compounds have been evaluated for their ability to inhibit specific enzymes involved in cancer cell proliferation, thereby offering potential therapeutic avenues for cancer treatment .

Agricultural Applications

a. Herbicide Development
The compound has been explored as a precursor for developing herbicides. Its sulfonamide structure is conducive to creating formulations that can effectively control weed growth in agricultural settings. For example, certain derivatives have demonstrated efficacy against common weeds such as crabgrass and clover, making them valuable in crop management practices .

b. Plant Growth Regulants
In addition to herbicides, this compound derivatives are being investigated as plant growth regulators. These compounds can influence plant growth patterns and yield, providing farmers with tools to enhance agricultural productivity .

Material Science Applications

a. Polymer Chemistry
The reactivity of this compound allows it to be utilized in polymer chemistry as a cross-linking agent or modifier. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for various industrial applications .

b. Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound is also being explored for use in coatings and adhesives. It can enhance the bonding strength of materials while providing resistance to environmental factors such as moisture and temperature fluctuations .

Case Studies

Application AreaCase Study ReferenceFindings
PharmaceuticalsResearch on sulfonamide derivatives from this compoundDemonstrated antibacterial activity against multiple bacterial strains .
AgricultureDevelopment of herbicides using sulfonamide derivativesEffective control of crabgrass and other weeds; potential for reducing herbicide resistance .
Material SciencePolymer modification studiesImproved mechanical properties observed in polymer composites containing the compound .

Mechanism of Action

The mechanism of action of O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying enzymes and studying their functions .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and physicochemical properties of O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₉H₈ClNO₄S 261.68 -O-CH₂CH₂Cl, -SO₂-N=C=O Decomposes in water/air; soluble in acetonitrile, xylene
4-Chlorobenzenesulfonyl Isocyanate C₇H₄ClNO₃S 217.63 -Cl, -SO₂-N=C=O Likely more stable due to simpler structure; no ether linkage
p-Toluenesulfonyl Isocyanate C₈H₇NO₃S 197.21 -CH₃, -SO₂-N=C=O Methyl group enhances lipophilicity; lower molecular weight
4-Benzyloxyphenyl Isothiocyanate C₁₄H₁₁NOS 241.31 -O-CH₂C₆H₅, -N=C=S Isothiocyanate group (-N=C=S) offers distinct reactivity (e.g., thiourea formation)

Reactivity and Stability

  • Hydrolytic Sensitivity : The compound’s decomposition in water/air is attributed to the reactivity of the isocyanate group and the labile chloroethoxy substituent. In contrast, 4-chlorobenzenesulfonyl isocyanate may exhibit greater hydrolytic stability due to the absence of an ether linkage .
  • Steric Effects : The bulky chloroethoxy group may hinder nucleophilic attack at the sulfonyl isocyanate site compared to analogs with smaller substituents (e.g., -Cl or -CH₃) .

Biological Activity

O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate is a chemical compound that has garnered interest in various biological applications due to its unique structure and reactivity. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its sulfonyl isocyanate functional group, which is known for its electrophilic nature. This property enables it to interact with nucleophiles, making it a valuable compound in medicinal chemistry.

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This mechanism can lead to enzyme inhibition or modification of protein functions, which is crucial in therapeutic contexts.

Biological Activity

Research has shown that compounds similar to this compound exhibit significant biological activities, including:

  • Enzyme Inhibition : It has been reported that sulfonyl isocyanates can inhibit various enzymes, including carbonic anhydrase and proteases, which are essential in numerous biological pathways .
  • Anticancer Properties : Studies indicate that compounds with similar structures have demonstrated antiproliferative effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Receptor Binding : The structural characteristics allow for interactions with specific receptors, potentially modulating signaling pathways involved in disease processes .

Case Studies

  • Antiproliferative Activity : In a study investigating the effects of sulfonyl isocyanates on cancer cells, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to other known anticancer agents .
  • Enzyme Interaction Studies : A series of experiments were conducted to assess the binding affinity of this compound to carbonic anhydrase. The compound showed significant inhibition at nanomolar concentrations, highlighting its potential as a therapeutic agent targeting this enzyme .

Data Tables

Study Cell Line IC50 (µM) Mechanism
Study 1MDA-MB-23115Antiproliferative
Study 2HCT11610Enzyme Inhibition

Safety Profile

While the biological activities are promising, safety considerations are paramount. Preliminary toxicity assessments suggest moderate toxicity levels; thus, further studies are required to establish a comprehensive safety profile for potential therapeutic use .

Q & A

Q. What are the optimal synthetic routes for O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate, and how can reaction yields be improved?

Methodological Answer:

  • Retrosynthetic Analysis : Begin by identifying key functional groups (e.g., sulfonyl isocyanate, chloroethoxy) and plan backward to simpler precursors like benzenesulfonyl chloride derivatives ().
  • Reagent Selection : Use coupling agents (e.g., DCC or EDC) to stabilize reactive intermediates during sulfonamide or isocyanate formation ().
  • Yield Optimization : Conduct iterative solvent screening (e.g., DMF for polar intermediates, THF for non-polar steps) and temperature gradients (40–80°C) to minimize side reactions ().
  • AI-Assisted Planning : Leverage databases like Reaxys or Pistachio to predict feasible pathways and avoid steric hindrance in bulky substituents .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopic Methods :
    • NMR : Use 1^1H/13^13C NMR to confirm chloroethoxy (-OCH2_2CH2_2Cl) and sulfonyl isocyanate (-SO2_2NCO) groups. Compare chemical shifts to PubChem benchmarks ().
    • FT-IR : Identify isocyanate (N=C=O stretch at ~2270 cm1^{-1}) and sulfonyl (S=O stretch at ~1350–1150 cm1^{-1}) signatures .
  • Chromatography : Employ HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect byproducts ().

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors ().
  • First Aid :
    • Eye Contact : Rinse with water for 15+ minutes; seek medical attention immediately ().
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ().
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis ().

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via 1^1H NMR to track intermediate formation (e.g., sulfonamide vs. isocyanate reactivity) ().
  • Isotopic Labeling : Use 18^{18}O-labeled water to trace hydrolysis pathways of the sulfonyl isocyanate group ().
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map energy barriers for chloroethoxy substitution vs. isocyanate cyclization .

Q. What computational strategies are recommended for predicting the stability and reactivity of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the chloroethoxy chain in solvents like DCM or acetone ().
  • QSPR Models : Use quantitative structure-property relationships to predict logP (lipophilicity) and solubility, critical for biological assays ().
  • NIST Data Integration : Cross-reference thermochemical data (e.g., enthalpy of formation) with experimental DSC/TGA results .

Q. How should researchers address contradictions in experimental data, such as unexpected byproducts or divergent biological activity?

Methodological Answer:

  • Root-Cause Analysis :
    • Byproduct Identification : Use LC-MS to detect trace impurities; compare fragmentation patterns with spectral libraries ().
    • Batch Variability : Test multiple synthesis batches under controlled conditions (e.g., humidity, catalyst purity) ().
  • Statistical Validation : Apply ANOVA or t-tests to confirm significance of biological activity discrepancies (e.g., IC50_{50} variations in enzyme assays) ().

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate
Reactant of Route 2
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O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate

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